11(R)-Hepe

Vue d'ensemble

Description

11(R)-HEPE is produced by the oxidation of EPA by 11(R)-LO. This enzymatic activity and the resulting 11(R)-hydroxy acid have been isolated from the sea urchin S. purpuratus.

11R-Hepe belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five CC double bonds. Thus, 11R-hepe is considered to be an eicosanoid lipid molecule. 11R-Hepe is considered to be a practically insoluble (in water) and relatively neutral molecule. 11R-Hepe has been primarily detected in urine. Within the cell, 11R-hepe is primarily located in the membrane (predicted from logP) and cytoplasm.

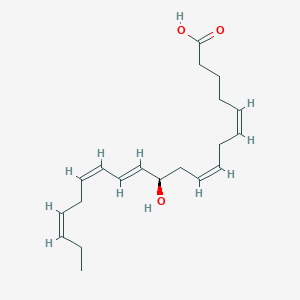

This compound is an 11-HEPE that consists of (5Z,8Z,12E,14Z,17Z)-icosapentaenoic acid in which the hydroxy group is located at the 11R-position. It has a role as a human xenobiotic metabolite, an anti-inflammatory agent and an algal metabolite. It is a conjugate acid of an this compound(1-).

Mécanisme D'action

Target of Action

11R-Hepe, also known as 11R-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . It belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids .

Mode of Action

It’s known that these types of compounds interact with their targets, such as loxs and cytochrome p-450 oxidases, to produce hydroperoxides and other metabolites . These interactions can induce structural or metabolic changes in the cell .

Biochemical Pathways

11R-Hepe is involved in the ‘eicosanoid cascade’, a series of complex, interrelated biosynthetic pathways . These pathways produce a plethora of eicosanoids, each with their own functions, including lipoxins, trioxilins, leukotrienes, hepoxilins, eoxins, and specialized pro-resolving mediators . These enzymes can react to some extent directly with phospholipids in membranes to produce hydroperoxides and further metabolites .

Result of Action

It’s known that the metabolites produced from the interaction of such compounds with their targets can serve in signaling or induce structural or metabolic changes in the cell .

Analyse Biochimique

Biochemical Properties

11R-Hepe plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is considered an eicosanoid, a signaling molecule made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are, similar to the eicosanoids, 20 carbon units in length .

Cellular Effects

The effects of 11R-Hepe on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to have anti-inflammatory effects .

Molecular Mechanism

At the molecular level, 11R-Hepe exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11R-Hepe can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

11R-Hepe is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

11(R)-Hepe, or 11-hydroxy-eicosapentaenoic acid, is a biologically active metabolite derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention due to its potential therapeutic effects, particularly in the context of cardiovascular health and inflammation. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exerts its biological effects primarily through interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction is crucial for regulating lipid metabolism and inflammation.

- PPARγ Activation : this compound has been shown to activate PPARγ, leading to enhanced expression of genes involved in lipid metabolism and anti-inflammatory responses. This activation is significant in preventing foam cell formation in macrophages, a key process in atherosclerosis development .

- Inhibition of Foam Cell Formation : Research indicates that this compound inhibits the transformation of macrophages into foam cells when stimulated with oxidized low-density lipoprotein (Ox-LDL). This effect is mediated by increased expression of cholesterol efflux transporters such as ABCA1 and ABCG1, which facilitate the removal of excess cholesterol from cells .

Biological Effects

The biological effects of this compound extend to several important areas:

-

Cardiovascular Health :

- In animal models, administration of this compound has demonstrated protective effects against atherosclerosis by improving vascular function and reducing plaque formation. For instance, studies show that dietary supplementation with EPA leads to increased levels of this compound, correlating with reduced arterial stiffness and improved pulsatility indices in mice fed high-fat diets .

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Data Table: Biological Activities of this compound

Case Study 1: Atherosclerosis Prevention

In a study involving mice fed a high-fat diet supplemented with linseed oil (rich in EPA), researchers observed that administration of this compound significantly inhibited foam cell formation and improved vascular function. The study highlighted the importance of dietary omega-3 fatty acids in enhancing levels of beneficial metabolites like this compound, which play a crucial role in cardiovascular health .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound in human macrophages exposed to pro-inflammatory stimuli. The results demonstrated that treatment with this compound led to a marked decrease in the production of inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Applications De Recherche Scientifique

Chemical Properties and Structure

11(R)-Hepe is classified as a hydroxyeicosapentaenoic acid, characterized by its complex structure with multiple double bonds. Its molecular formula is and it plays a significant role as a metabolite derived from eicosapentaenoic acid (EPA) through non-enzymatic oxidation processes .

Biological Activities

1. Anti-Inflammatory Effects

- This compound exhibits notable anti-inflammatory properties. It has been shown to modulate inflammatory responses by influencing cytokine production and immune cell activity. This makes it a candidate for therapeutic interventions in inflammatory diseases .

2. Cardiovascular Health

- Research indicates that this compound may contribute to cardiovascular health by promoting vasodilation and inhibiting platelet aggregation. These effects are particularly relevant in the context of preventing thrombotic events and managing hypertension .

3. Role as a Human Xenobiotic Metabolite

- As a xenobiotic metabolite, this compound is involved in the metabolism of foreign compounds in the human body. This property is crucial for understanding how dietary components influence health and disease .

Applications in Research

| Application Area | Details |

|---|---|

| Inflammation Research | Investigating the modulation of immune responses and cytokine profiles in various conditions. |

| Cardiovascular Studies | Evaluating effects on blood pressure regulation and vascular health. |

| Nutritional Science | Exploring the impact of dietary EPA on metabolic pathways involving this compound. |

| Pharmacology | Studying potential therapeutic agents derived from eicosanoids for chronic diseases. |

Case Studies

- Inflammatory Bowel Disease (IBD)

- Cardiovascular Events

- Cancer Research

Propriétés

IUPAC Name |

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-DJWFCICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11R-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.